molecular formula C17H13N3O4 B2767350 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide CAS No. 1211749-81-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide

Cat. No. B2767350
CAS RN: 1211749-81-3
M. Wt: 323.308
InChI Key: CRJNZTMFFNFGEH-UHFFFAOYSA-N
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Description

“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide” is a complex organic compound. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, and a picolinamide group . This compound is part of a larger class of compounds known as substituted cinnamides, which have been found to possess a variety of medicinal properties such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure . The benzo[d][1,3]dioxol-5-yl group, isoxazol-3-yl group, and picolinamide group each contribute unique structural elements. The exact structure can be determined using various cheminformatics tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide” can be predicted using various in silico tools . These tools can provide information on various molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors, and more .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its potential medicinal properties. For example, it could be developed as a potential antitumor agent . Additionally, further studies could be conducted to design more potent drugs using this compound as a base .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(13-3-1-2-6-18-13)19-9-12-8-15(24-20-12)11-4-5-14-16(7-11)23-10-22-14/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNZTMFFNFGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide

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